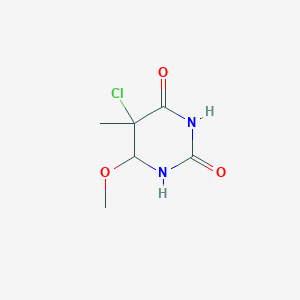

5-Chloro-6-methoxy-5,6-dihydrothymine

Description

The exact mass of the compound 5-Chloro-6-methoxy-5,6-dihydrothymine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-6-methoxy-5,6-dihydrothymine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methoxy-5,6-dihydrothymine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9ClN2O3 |

|---|---|

Molecular Weight |

192.6 g/mol |

IUPAC Name |

5-chloro-6-methoxy-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C6H9ClN2O3/c1-6(7)3(10)8-5(11)9-4(6)12-2/h4H,1-2H3,(H2,8,9,10,11) |

InChI Key |

OGLWSNPWEPOBRD-UHFFFAOYSA-N |

SMILES |

CC1(C(NC(=O)NC1=O)OC)Cl |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Formation of 5-Chloro-6-methoxy-5,6-dihydrothymine in DNA: A Mechanistic and Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The modification of DNA bases by reactive species generated during inflammatory processes is a critical area of study, linking chronic inflammation to mutagenesis and carcinogenesis.[1] Among the various DNA lesions, halogenated pyrimidines represent a class of adducts formed via the action of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[2][3] This guide provides a detailed technical examination of the formation mechanism of a specific, complex DNA adduct: 5-Chloro-6-methoxy-5,6-dihydrothymine. We will explore the biochemical context of its genesis, delineate the step-by-step chemical reaction pathway, and present a comprehensive experimental workflow for its detection and characterization, grounded in authoritative scientific principles and methodologies.

The Biological Context: Inflammation and Myeloperoxidase-Induced DNA Damage

During an inflammatory response, immune cells, particularly neutrophils, release the heme-containing enzyme myeloperoxidase (MPO).[4][5] MPO plays a crucial role in host defense by catalyzing the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[5][6]

While essential for killing pathogens, the excessive or unregulated production of HOCl can lead to collateral damage to host tissues and macromolecules, including DNA.[4][5] HOCl readily reacts with the nucleobases in DNA, leading to the formation of various chlorinated and oxidized products that can disrupt normal cellular processes and contribute to genetic instability.[1][6][7] This process of MPO-driven, HOCl-triggered DNA damage is a key mechanistic link between chronic inflammation and the initiation of diseases such as cancer.[3][4]

Figure 1: Biological pathway for MPO-induced DNA damage.

The Chemical Mechanism of Formation

The formation of 5-Chloro-6-methoxy-5,6-dihydrothymine from a thymine base within DNA is a two-step process initiated by HOCl and completed by the action of a nucleophilic solvent, in this case, methanol.

Step 1: Electrophilic Addition of HOCl to Thymine

The C5-C6 double bond of the thymine ring is electron-rich and therefore susceptible to electrophilic attack. Hypochlorous acid (HOCl) acts as the electrophile. The chlorine atom in HOCl is electrophilic and is attacked by the π-electrons of the C5-C6 double bond. This reaction proceeds via a chloronium ion intermediate or a concerted mechanism, resulting in the formation of a halohydrin—specifically, 5-chloro-6-hydroxy-5,6-dihydrothymine (thymine chlorohydrin).[8] This initial attack saturates the double bond, hence the "5,6-dihydro" designation.

Step 2: Nucleophilic Substitution by Methanol

The 6-hydroxy group of the thymine chlorohydrin intermediate is a good leaving group, particularly under slightly acidic conditions which can be present at sites of inflammation.[8] In an environment containing methanol (CH₃OH), the methanol molecule can act as a nucleophile, attacking the C6 position and displacing the hydroxyl group. This Sɴ1 or Sɴ2-type reaction results in the formation of an ether linkage, yielding the final product: 5-Chloro-6-methoxy-5,6-dihydrothymine. The presence of methanol is critical for this second step and may occur during in vitro experiments using methanol as a solvent or co-solvent, or potentially in vivo from endogenous or metabolic sources, though the former is more commonly studied.

Figure 2: Chemical reaction pathway for the formation of the adduct.

Experimental Analysis: Detection and Characterization

The unambiguous identification and quantification of specific DNA adducts like 5-Chloro-6-methoxy-5,6-dihydrothymine requires highly sensitive and specific analytical techniques. The gold-standard approach is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Analysis of 5-Chloro-6-methoxy-5,6-dihydrodeoxythymidine

This protocol outlines the key steps for analyzing the target adduct from a biological sample.

1. DNA Extraction and Purification:

-

Isolate genomic DNA from cells or tissues of interest using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.

-

Ensure high purity of the DNA sample, as contaminants can interfere with subsequent enzymatic digestion and MS analysis. Quantify DNA concentration using UV spectrophotometry.

2. Enzymatic Hydrolysis to Deoxyribonucleosides:

-

To a solution of purified DNA (e.g., 50 µg in a buffered solution), add a cocktail of enzymes for complete digestion.

-

Step A: Add Nuclease P1 to digest the DNA into individual 3'-mononucleotides.

-

Step B: Add Alkaline Phosphatase to dephosphorylate the mononucleotides, yielding deoxyribonucleosides.

-

Incubate the reaction mixture under optimal conditions (e.g., 37°C for 2-4 hours). The goal is to quantitatively release the modified base as a deoxyribonucleoside (5-Chloro-6-methoxy-5,6-dihydrodeoxythymidine) for analysis.

3. Sample Preparation for LC-MS/MS:

-

Terminate the enzymatic reaction, often by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the sample to pellet the precipitated enzymes and proteins.

-

Transfer the supernatant, containing the deoxyribonucleosides, to a new vial and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatography: Separate the complex mixture of canonical and modified deoxyribonucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is typically used.

-

Mass Spectrometry:

- Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Perform analysis using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. This involves monitoring a specific precursor-to-product ion transition for the target adduct.

- Precursor Ion: The protonated molecular ion [M+H]⁺ of 5-Chloro-6-methoxy-5,6-dihydrodeoxythymidine.

- Product Ion: The protonated ion of the base fragment [BH₂]⁺, which is formed by the cleavage of the N-glycosidic bond, resulting in the loss of the deoxyribose sugar.

5. Quantification and Validation:

-

Quantify the adduct by comparing its peak area to a standard curve generated from a synthesized, purified standard of 5-Chloro-6-methoxy-5,6-dihydrodeoxythymidine.

-

Use a stable isotope-labeled internal standard for the most accurate quantification, which corrects for variations in sample preparation and instrument response.

Data Presentation

The expected mass transitions for the target adduct are summarized below.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion [BH₂]⁺ (m/z) | Monitored Transition (MRM) |

| Deoxythymidine (dT) | 243.1 | 127.1 | 243.1 → 127.1 |

| 5-Cl-6-OMe-dHdThyd | ~325.1/327.1 | ~209.1/211.1 | 325.1 → 209.1 |

Note: Exact masses will vary based on isotopic composition. The chlorine atom will produce a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is a key signature for validation.

Figure 3: Experimental workflow for LC-MS/MS-based adduct analysis.

Conclusion and Future Directions

The formation of 5-Chloro-6-methoxy-5,6-dihydrothymine is a clear example of how enzymatic processes during inflammation can lead to complex DNA damage. The mechanism, involving a two-step electrophilic addition and nucleophilic substitution, highlights the reactivity of HOCl and the potential for secondary reactions with endogenous or exogenous molecules like methanol. For researchers in drug development, understanding these pathways is crucial for assessing the genotoxic potential of compounds that may induce or exacerbate inflammation. Future research should focus on quantifying this specific adduct in various disease models to better understand its biological relevance and its potential as a biomarker for inflammation-induced DNA damage.

References

-

Myeloperoxidase (MPO) is found almost exclusively in granulocytes and immature myeloid cells and plays a key role in the innate immune system. (Source: Myeloperoxidase inhibition protects bone marrow mononuclear cells from DNA damage induced by the TOP2 poison anti‐cancer drug etoposide - PMC).[2]

-

The enzymatic activity of MPO and the resulting oxidants can promote carcinogenesis, with MPO-derived HOCl imposing DNA damage by directly modifying nucleotides. (Source: The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication - MDPI).[3]

-

Under pathological circumstances, the overproduction of MPO-derived oxidizing agents like HOCl can cause oxidative damage to proteins and DNA in host cells, contributing to various chronic diseases. (Source: Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC).[4]

-

MPO catalyzes the reaction of H₂O₂ with Cl⁻ to form HOCl, which can lead to the oxidation of DNA, RNA, proteins, and lipids, resulting in tissue damage. (Source: The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress).[5]

-

Exposure of DNA to HOCl leads to the generation of chlorinated DNA base products, such as 5-Cl uracil. (Source: Loss of oxidized and chlorinated bases in DNA treated with reactive oxygen species: implications for assessment of oxidative damage in vivo - PubMed).[7]

-

MPO produces hypochlorous acid (HOCl) that oxidizes genomic DNA, with DNA-chloramines formed when HOCl reacts with DNA at heterocyclic amino groups of guanosine and thymine. (Source: Myeloperoxidase-induced Genomic DNA-centered Radicals - CORE).[9]

-

HOCl, generated by activated phagocytes, can chlorinate and oxidize nucleobases, and such chlorinated nucleosides have been identified and linked to inflammation and cancer. (Source: Chlorination and Nitration of DNA and Nucleic Acid Components - ResearchGate).[1]

-

HOCl has been reported to react with nucleic acid bases, resulting in the formation of various compounds including a 5-chloro-6-hydroxy derivative from thymine. (Source: Novel products generated from 2′-deoxyguanosine by hypochlorous acid or a myeloperoxidase–H2O2–Cl– system: identification of diimino-imidazole and amino-imidazolone nucleosides - PMC).[8]

-

The reaction of HOCl with RNA and DNA results in the chemical modification of nucleobases, including the formation of stable chlorinated products like 5-chloro-uracil. (Source: Reactivity of Hypochlorous Acid (HOCl) with Nucleic Acids, RNA and DNA).[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Myeloperoxidase inhibition protects bone marrow mononuclear cells from DNA damage induced by the TOP2 poison anti‐cancer drug etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication [mdpi.com]

- 4. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Loss of oxidized and chlorinated bases in DNA treated with reactive oxygen species: implications for assessment of oxidative damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel products generated from 2′-deoxyguanosine by hypochlorous acid or a myeloperoxidase–H2O2–Cl– system: identification of diimino-imidazole and amino-imidazolone nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

An In-Depth Technical Guide to 5-Chloro-6-methoxy-5,6-dihydrothymine: A Prodrug Scaffold for Nucleoside Analogs

Introduction: The Challenge of Nucleoside Analog Delivery and the Role of Dihydro-derivatives

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy, however, is often hampered by suboptimal pharmacokinetic properties, including poor membrane permeability and rapid metabolism. A key strategy to overcome these limitations is the development of prodrugs, which are chemically modified, inactive precursors that undergo biotransformation in vivo to release the active parent drug. This guide focuses on 5-Chloro-6-methoxy-5,6-dihydrothymine, a heterocyclic scaffold designed to function as a prodrug moiety for thymine-based nucleoside analogs.

The core concept behind this scaffold is the saturation of the 5,6-double bond of the pyrimidine ring. This modification disrupts the planarity and aromaticity of the base, leading to a significant increase in lipophilicity.[1] This enhanced lipophilicity is intended to improve passive diffusion across cellular membranes, potentially increasing oral bioavailability and enhancing delivery to sanctuary sites like the central nervous system.[1] The strategic placement of a chloro group at the C-5 position and a methoxy group at the C-6 position provides a chemically stable yet bioreversible masking group, engineered to regenerate the active, unsaturated parent drug at the target site.

This technical guide will provide a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and the strategic application of 5-Chloro-6-methoxy-5,6-dihydrothymine in the context of drug development.

Chemical Structure and Physicochemical Properties

The fundamental structure of 5-Chloro-6-methoxy-5,6-dihydrothymine is a dihydropyrimidine ring derived from thymine. The key modifications are the addition of a chlorine atom at the C-5 position and a methoxy group at the C-6 position. These additions create two new stereocenters at C-5 and C-6, meaning the molecule can exist as different diastereomers, a critical consideration in drug development as different stereoisomers can have varied biological activities.[1]

Caption: Figure 1. Chemical Structure of 5-Chloro-6-methoxy-5,6-dihydrothymine.

Physicochemical Data Summary

The properties of the core scaffold are summarized below. It is important to note that when this moiety is attached to a sugar (as in a nucleoside), these properties, particularly LogP and solubility, will change significantly.

| Property | Value | Source |

| CAS Number | 98140-01-3 | Alfa Chemistry[1] |

| Molecular Formula | C₆H₉ClN₂O₃ | Calculated |

| Molecular Weight | 192.60 g/mol | Calculated |

| Predicted LogP | ~0.5 - 1.5 | Estimated based on analogs[1][2] |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Note: LogP is a measure of lipophilicity. The value is an estimate for the core scaffold. The lipophilicity of nucleoside derivatives containing this moiety has been reported in the range of 1.5 to 5.15, a significant increase over parent compounds.[1]

Synthesis and Characterization

The synthesis of 5-Chloro-6-methoxy-5,6-dihydrothymine derivatives is achieved through a regiospecific addition reaction across the 5,6-olefinic bond of a parent thymine or thymidine analog.[1] This reaction is a form of halomethoxylation.

Caption: Figure 2. General Synthetic Workflow.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of a 5-Chloro-6-methoxy-5,6-dihydrothymidine analog, based on established methodologies for this class of compounds.[1][3]

Objective: To synthesize a 5-Chloro-6-methoxy-5,6-dihydro derivative from a parent thymidine analog.

Materials:

-

Parent Thymidine Analog (e.g., 3'-fluoro-3'-deoxythymidine)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Dissolution: Dissolve the parent thymidine analog (1.0 eq) in anhydrous methanol. The vessel should be protected from light.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (approx. 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Quenching and Extraction: Once the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the diastereomers of the final product.

Causality and Self-Validation:

-

NCS in Methanol: This combination generates an electrophilic chlorine species and provides the methoxide nucleophile in a single medium for the concerted or stepwise addition across the electron-rich double bond of the thymine ring.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Aqueous Workup: The NaHCO₃ wash is crucial to neutralize any acidic byproducts, and the brine wash helps to remove water from the organic layer.

-

Chromatography: The creation of two new stereocenters at C-5 and C-6 results in a mixture of diastereomers. Silica gel chromatography is the standard method to separate these isomers for individual characterization and biological testing.

Expected Spectroscopic Properties

-

¹H NMR:

-

N-H Protons: Two broad singlets for the N1-H and N3-H protons, typically downfield (> δ 7.0 ppm).[4]

-

C6-H: A singlet or doublet (depending on coupling with C5-H, though often a singlet in similar structures) for the proton attached to the carbon bearing the methoxy group.

-

C5-H: A doublet coupled to the C6-H proton.

-

C5-CH₃: A singlet integrating to three protons, shifted upfield compared to thymine due to the loss of the double bond.

-

O-CH₃: A sharp singlet integrating to three protons around δ 3.6-3.8 ppm.[4]

-

-

¹³C NMR:

-

Carbonyls (C2, C4): Two signals in the carbonyl region (δ 150-175 ppm).[4]

-

C5 and C6: Two signals in the aliphatic region, representing the newly saturated carbons. The C6 carbon, attached to an oxygen and a nitrogen, would be further downfield than the C5 carbon.

-

C5-CH₃: A signal in the upfield aliphatic region (δ 15-20 ppm).[4]

-

O-CH₃: A signal around δ 50-60 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: The protonated molecular ion would be expected.

-

Isotope Pattern: A characteristic M/M+2 isotope pattern with a ratio of approximately 3:1 would be observed, confirming the presence of a single chlorine atom.

-

Reactivity, Stability, and Prodrug Action

The stability of the 5-Chloro-6-methoxy-5,6-dihydrothymine scaffold is a finely tuned balance. It must be stable enough to survive administration and distribution but reactive enough to regenerate the parent drug at the site of action.

Mechanism of Action: The prodrug action relies on the chemical or enzymatic elimination of the C-5 and C-6 substituents to reform the 5,6-double bond. This process is often facilitated by nucleophiles like glutathione (GSH), which is abundant within cells.

Caption: Figure 3. Prodrug bio-reversion pathway.

Influence of the Halogen: Studies comparing 5-halo-6-methoxy derivatives have shown that the rate of regeneration of the parent drug is dependent on the nature of the halogen at the C-5 position.[1] The observed order of reactivity is I > Br > Cl.[1] This indicates that the 5-chloro derivative is the most stable and regenerates the active drug more slowly than its bromo or iodo counterparts. This has direct implications for the pharmacokinetic profile and duration of action, with the chloro-derivative potentially offering a more sustained release of the active compound.

Applications in Drug Development

The primary application of this scaffold is in the design of prodrugs for antiviral nucleoside analogs, particularly for HIV and HBV.[1]

Rationale for Use:

-

Enhanced Lipophilicity: As discussed, saturating the 5,6-bond significantly increases lipophilicity, which is a critical factor for improving absorption and membrane permeability.[1][2]

-

Increased Stability: The dihydro-scaffold can protect the parent drug from premature metabolism, for instance, by enzymes like thymidine phosphorylase.[6]

-

Sustained Release: The chemical stability of the C-Cl bond allows for a slower, more controlled release of the active drug compared to more labile analogs, which could lead to a longer duration of action and a more favorable dosing regimen.[1]

Observed Biological Activity: In a comparative study of 5-halo-6-methoxy-5,6-dihydro derivatives of 3'-fluoro-3'-deoxythymidine (FLT), the 5-chloro derivatives were generally found to be less potent against HIV-1 in cell culture than the 5-bromo and 5-iodo analogs.[1] This suggests that while the chloro-derivative is more stable, the slower rate of conversion to the active FLT may result in sub-optimal intracellular concentrations of the active triphosphate form. However, the (5S,6S)-diastereomers were consistently more potent than the corresponding (5R,6R)-diastereomers, highlighting the importance of stereochemistry in the design of these prodrugs.[1]

Conclusion

5-Chloro-6-methoxy-5,6-dihydrothymine is a thoughtfully designed chemical scaffold for the development of nucleoside analog prodrugs. Its synthesis via regiospecific addition to the parent olefin is straightforward, and its key feature is the enhancement of lipophilicity. The choice of chlorine at the C-5 position imparts the greatest chemical stability among its halogenated counterparts, suggesting a potential for sustained drug release. While studies have shown that this increased stability may come at the cost of reduced potency in some antiviral assays compared to more labile bromo- or iodo-analogs, the scaffold remains a valuable tool in medicinal chemistry. It exemplifies a rational design approach to overcoming the pharmacokinetic challenges inherent in nucleoside-based therapeutics, where modulating the rate of drug release through subtle chemical modification is a key strategy for optimizing efficacy. Further investigation into different stereoisomers and application to other nucleoside parent drugs may yet unlock the full potential of this versatile prodrug system.

References

-

Kumar, R., et al. (1990). Synthesis and antiviral (HIV-1, HBV) activities of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers. Potential prodrugs to 3'. Journal of Medicinal Chemistry, 33(9), 2645-2651. [Link]

-

El-Gazzar, M. G., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3538. [Link]

-

PubChem. (n.d.). Compound Summary for CID 57419322. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

DNAmod. (2020). 5,6-dihydrothymine. Retrieved February 15, 2026, from [Link]

-

Kenny, P. W., et al. (2018). Parallels between the chloro and methoxy groups for potency optimization. MedChemComm, 9(2), 223-239. [Link]

-

ResearchGate. (n.d.). Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. Retrieved February 15, 2026, from [Link]

-

ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved February 15, 2026, from [Link]

-

Petrova, G. V., et al. (2017). Structure Investigation of 5,5,6-Trihydroxy-6-Methyldihydropyrimidine-2,4(1H,3H)-Dione in DMSO- d 6 Solution by NMR-Spectroscopy. Journal of Applied Spectroscopy, 84, 624-628. [Link]

-

Kumar, R., et al. (1993). Synthesis, In Vitro Biological Stability, and Anti-HIV Activity of 5-Halo (or Methoxy)-6-Alkoxy (Azido or Hydroxy)-5,6-Dihydro-2′,3′-didehydro-3′-deoxythymidine Diastereomers as Potential Prodrugs of 2′,3′-Didehydro-3′-deoxythymidine. Journal of Medicinal Chemistry, 36(18), 2687-2696. [Link]

-

Wikipedia. (2026, February 1). Dihydrothymine. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 118-123. [Link]

-

PubChem. (n.d.). Dihydrothymine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis, in vitro Biological Stability, and Anti-HIV Activity of 5- Halo (or Methoxy)-6-alkoxy (Azido or Hydroxy)-5,6-dihydro-2. Retrieved February 15, 2026, from [Link]

-

The Review of Diabetic Studies. (2023). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. Retrieved February 15, 2026, from [Link]

-

El-Gohary, A. R., & Shaaban, M. (2015). Synthesis, NMR, FT-IR, X-ray structural characterization, DFT analysis and isomerism aspects of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 147, 126-136. [Link]

-

Simirskaya, N. N., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14286-14293. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis and antiviral (HIV-1, HBV) activities of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers. Potential prodrugs to 3'-fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Investigation of 5,5,6-Trihydroxy-6-Methyldihydropyrimidine-2,4(1H,3H)-Dione in DMSO- d 6 Solution by NMR-Spectroscopy | Petrova | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 6. semanticscholar.org [semanticscholar.org]

Role of 5-Chloro-6-methoxy-5,6-dihydrothymine in HOCl-induced DNA damage

The following is an in-depth technical guide on the role and application of 5-Chloro-6-methoxy-5,6-dihydrothymine in the study of HOCl-induced DNA damage.

A Mechanistic Probe for HOCl-Induced DNA Damage[1][2]

Executive Summary

5-Chloro-6-methoxy-5,6-dihydrothymine is a synthetic adduct and mechanistic surrogate used to study the electrophilic attack of hypochlorous acid (HOCl) on DNA.[1][2] While the primary biological lesion formed in vivo is the chlorohydrin (5-chloro-6-hydroxy-5,6-dihydrothymine ), the methoxy-analog serves a critical role in research as a stable chemical trap for verifying the chloronium ion intermediate.[1][2]

This guide details the chemical mechanism of its formation, its utility as an analytical standard in liquid chromatography-mass spectrometry (LC-MS), and the specific experimental protocols required to synthesize and isolate it.[1][2] For drug development professionals, understanding this molecule is essential for distinguishing between genuine biological oxidative stress markers and solvent-induced artifacts during the analysis of inflammatory DNA damage.[2]

Mechanistic Foundation: The Chemistry of Chlorination

The formation of 5-Chloro-6-methoxy-5,6-dihydrothymine is governed by the electrophilic addition of chlorine to the C5-C6 double bond of the thymine ring.[1] This reaction highlights the reactivity of HOCl, a potent oxidant produced by myeloperoxidase (MPO) in neutrophils.

2.1 The Reaction Pathway

When HOCl encounters thymine, the chlorine atom (acting as Cl

-

Electrophilic Attack: The

-electrons of the C5=C6 bond attack the chlorine atom of HOCl.[3] -

Intermediate Formation: A resonance-stabilized carbocation forms at C6 (or a bridged chloronium ion).[1][2]

-

Nucleophilic Trapping:

This bifurcation is critical. The "methoxy" variant is the trapped product of the reaction performed in methanolic conditions, often used to stabilize the molecule for characterization because the hydroxy-form is prone to dehydration (reverting to 5-chlorouracil).[3]

2.2 Pathway Visualization

The following diagram illustrates the divergence between the biological lesion and the methoxy-probe.

Caption: Divergent reaction pathways of Thymine chlorination. The methoxy-adduct (Blue) is formed via solvent trapping in methanol, preventing the dehydration observed in the hydroxy-adduct (Green).[1][2]

Biological & Analytical Significance[2][3][4][5]

3.1 Role as a Mechanistic Probe

The methoxy-adduct is chemically more stable than the hydroxy-adduct (chlorohydrin).[1][3] The chlorohydrin has a hemi-aminal structure at C6, which is labile and readily eliminates water to form 5-chlorouracil .[1][2][3]

-

Stability: The methoxy group at C6 prevents spontaneous dehydration, allowing researchers to isolate and crystallize the molecule to confirm the stereochemistry of chlorine addition (typically trans).[3]

-

Artifact Identification: In LC-MS workflows involving methanol extraction of DNA, the appearance of 5-Chloro-6-methoxy-5,6-dihydrothymine indicates that chlorination occurred during the extraction process (ex vivo), not inside the cell.[1][2] This serves as a vital quality control marker.

3.2 Comparison of Derivatives

| Feature | 5-Chloro-6-hydroxy- (Biological) | 5-Chloro-6-methoxy- (Probe) |

| Origin | In vivo inflammation, aqueous reaction | Synthetic reaction in MeOH, extraction artifact |

| Stability | Low; dehydrates to 5-Chlorouracil | Moderate/High; resists dehydration |

| Detection | Difficult (transient) | Accessible via GC-MS / LC-MS |

| Primary Use | Pathological marker (if trapped) | Structural standard, mechanism validation |

Experimental Protocols

4.1 Synthesis of 5-Chloro-6-methoxy-5,6-dihydrothymine

Objective: To synthesize the methoxy-adduct as an analytical standard for mass spectrometry.

Reagents:

-

Sodium Hypochlorite (NaOCl) solution (5% available chlorine)[1]

Protocol:

-

Preparation: Dissolve Thymine (1.0 mmol, 126 mg) in Methanol (20 mL). Ensure complete dissolution; sonicate if necessary.[1][2][3]

-

Acidification: Add Acetic Acid (2.0 mmol) to buffer the solution. The reaction requires protonation of OCl

to form HOCl.[1][3] -

Addition: Dropwise add NaOCl solution (1.1 mmol) to the stirring thymine mixture at 0°C (ice bath).

-

Reaction: Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

-

Quenching: Add a small amount of sodium bisulfite (NaHSO

) to quench unreacted HOCl. -

Isolation: Evaporate methanol under reduced pressure (Rotavap) at <40°C.

-

Purification: The residue contains salts and the product.[3] Extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over MgSO

, filter, and concentrate.[2] -

Crystallization: Recrystallize from minimal warm methanol/ether to obtain white crystals.

4.2 Analytical Characterization (Expected Data)

To validate the synthesis, use the following spectral signatures:

-

UV-Vis: Loss of the characteristic Thymine absorbance maximum at 264 nm (due to saturation of the C5=C6 bond).[3]

-

1H-NMR (DMSO-d6):

-

C6-H: A singlet or doublet appearing upfield (approx.[1][2] 4.5–5.0 ppm) compared to the original alkene proton (which is absent in thymine) or C6-H in unmodified thymine (7.3 ppm).[1]

-

Methoxy (-OCH3): A sharp singlet at approx.[1][2] 3.2–3.4 ppm.[1][2][3]

-

C5-Methyl: Shifted upfield due to the change from sp

to sp

-

-

Mass Spectrometry (ESI-):

Workflow: Detecting HOCl Damage in DNA

This workflow describes how to use the methoxy-adduct to validate extraction protocols.

Caption: Analytical workflow demonstrating how solvent choice impacts the detection of HOCl-induced DNA lesions. Methanol introduces the methoxy-adduct artifact.[1][3]

References

-

Whiteman, M., et al. (1999).[1][2] "Hypochlorous acid-induced DNA base modification: potentiation by nitrite: biomarkers of DNA damage by reactive oxygen species."[1][2] Biochemical and Biophysical Research Communications, 257(2), 572-576.[1][2] Link

-

Henderson, J. P., et al. (2003).[1][2] "5-Chlorouracil, a marker of DNA damage from hypochlorous acid during inflammation.[1][2] A gas chromatography-mass spectrometry assay." Journal of Biological Chemistry, 278(35), 32834-32840.[1][2] Link

-

Badouard, C., et al. (2008).[1][2] "Detection of chlorinated DNA bases in biological fluids." Free Radical Research, 42(4), 361-369.[1][2] Link[1][2]

-

Masuda, M., et al. (2001).[1][2] "Chlorination of guanosine and other nucleosides by hypochlorous acid and myeloperoxidase of activated human neutrophils." Journal of Biological Chemistry, 276(44), 40486-40496.[1][2] Link

-

Pattison, D. I., & Davies, M. J. (2001).[1][2] "Absolute rate constants for the reaction of hypochlorous acid with protein side chains and peptide bonds." Chemical Research in Toxicology, 14(10), 1453-1464.[1][2] Link[1][2]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. REACTION OF HEMOGLOBIN WITH HOCl: MECHANISM OF HEME DESTRUCTION AND FREE IRON RELEASE - PMC [pmc.ncbi.nlm.nih.gov]

Biological Significance of Chlorinated Thymine Adducts in Inflammation

Content Type: Technical Whitepaper & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Inflammatory Mutagenesis Paradox

Chronic inflammation is a well-established driver of carcinogenesis, yet the molecular mechanisms linking oxidative stress to specific genomic mutations remain complex. A central player in this pathology is Myeloperoxidase (MPO) , an enzyme abundant in neutrophils that generates hypochlorous acid (HOCl).[1][2] While HOCl is a potent antimicrobial, it indiscriminately attacks host DNA.

This guide focuses on a specific class of lesions: Chlorinated Thymine Adducts , predominantly represented by 5-chlorouracil (5-Cl-U) . Although chemically derived from the chlorination of cytosine or uracil, 5-Cl-U functions biologically as a "chlorinated thymine mimic." It replaces thymine in the genome, evades standard repair checkpoints, and induces specific transition mutations. This whitepaper details the chemical formation, biological impact, and validated LC-MS/MS protocols for detecting these elusive biomarkers.

Chemical Mechanism: The MPO-HOCl Axis

The formation of chlorinated DNA adducts is not a random oxidative event but a specific outcome of the "halogenation cycle" driven by MPO.

The Formation Pathway

Under physiological conditions, MPO catalyzes the reaction of Hydrogen Peroxide (

HOCl is a powerful chlorinating agent.[2] Unlike Reactive Oxygen Species (ROS) that typically cause oxidative damage (e.g., 8-oxo-dG), HOCl targets the exocyclic amines and heterocyclic nitrogens of nucleobases.[3]

The "Chlorinated Thymine" Misnomer: Direct chlorination of Thymine (5-methyluracil) by HOCl is kinetically unfavorable due to the steric and electronic stability of the C5-methyl group. Instead, the "chlorinated thymine adduct" found in inflamed tissues is 5-Chlorouracil (5-Cl-U) , formed via two primary pathways:

-

Chlorination of Uracil: Direct electrophilic attack at the C5 position of Uracil.

-

Chlorination/Deamination of Cytosine: HOCl chlorinates Cytosine to form 5-chlorocytosine (5-Cl-C), which is thermally unstable and hydrolytically deaminates to form 5-Cl-U.

Once formed, 5-Cl-U is converted to the deoxynucleotide triphosphate (5-Cl-dUTP) and incorporated into DNA by polymerases that mistake it for Thymidine (dTTP).

Visualization: The Halogenation Cascade

Figure 1: The MPO-driven pathway converting inflammatory signals into genomic mutations via 5-chlorouracil.[2]

Biological Significance: Mutagenicity & Cytotoxicity[2][4]

The "Stealth" Mutagen

5-Chlorouracil is mutagenic because of its ionization properties. The chlorine atom at the C5 position is electron-withdrawing, which lowers the pKa of the N3 proton (pKa ~ 7.9) compared to Thymine (pKa ~ 9.9).

-

Physiological pH (7.4): A significant fraction of 5-Cl-U exists in the ionized (anionic) form .

-

Base Pairing:

-

Keto form (Protonated): Pairs with Adenine (A) (Watson-Crick geometry). This is "normal" behavior (Thymine mimic).

-

Ionized form (Deprotonated): Pairs with Guanine (G) .

-

The Mutational Consequence: If 5-Cl-dUTP is incorporated opposite an Adenine during replication, it is benign. However, in subsequent replication cycles, the ionized 5-Cl-U may pair with Guanine.[4]

-

Result: A:T

G:C transition mutation. -

Context: This mimics the mutational signatures often seen in inflammation-associated cancers (e.g., Colitis-associated cancer).

Cytotoxicity and Repair

Cells possess repair mechanisms to excise uracil analogs, primarily Thymine DNA Glycosylase (TDG) and SMUG1 .

-

Futile Repair Cycle: High levels of 5-Cl-U incorporation can overwhelm glycosylases. The excision of the base leaves an abasic (AP) site. If AP sites accumulate faster than the backbone can be repaired, this leads to DNA Double-Strand Breaks (DSBs) and apoptosis.

-

Therapeutic Implication: Inhibitors of these repair pathways (e.g., UDG inhibitors) can sensitize inflamed/cancerous cells to 5-Cl-U induced toxicity.

Analytical Methodology: LC-MS/MS Detection

Detecting 5-Cl-dU in biological samples requires high sensitivity due to its low abundance (1-10 modifications per

Protocol: Quantification of 5-Chloro-2'-deoxyuridine (5-Cl-dU)

Reagents:

-

Internal Standard:

-labeled 5-Cl-dU (Must be synthesized or custom ordered). -

Enzymes: DNA Degradase Plus (Zymo) or a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.

-

Buffer: 10 mM Tris-HCl (pH 7.4) with 100 µM Deferoxamine (to prevent artifactual oxidation).

Workflow Steps:

-

DNA Extraction:

-

Use a high-purity kit (e.g., phenol-chloroform or silica column).

-

Critical: Add Deferoxamine and BHT (butylated hydroxytoluene) to lysis buffer to prevent ex vivo oxidation during extraction.

-

-

Enzymatic Hydrolysis:

-

Dissolve 10-50 µg DNA in 50 µL buffer.

-

Add 10 pmol of Internal Standard (

-5-Cl-dU). -

Add enzyme cocktail. Incubate at 37°C for 4-6 hours.

-

Filter through a 10kDa MWCO spin filter to remove enzymes.

-

-

HPLC Enrichment (Optional but Recommended):

-

If sensitivity is low, fractionate the hydrolysate on a C18 column. Collect the fraction corresponding to the elution time of 5-Cl-dU (determined by standard). Evaporate and reconstitute.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm).

-

Mobile Phase: A: 0.1% Acetic Acid in Water; B: 0.1% Acetic Acid in Methanol.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Chlorinated adducts often ionize better in negative mode, though positive mode is also used).

-

MRM Transitions (Example):

-

Analyte (5-Cl-dU):

261 -

Standard:

[Heavy Parent]

-

-

Data Presentation: Key Analytes

| Analyte | Precursor Ion ( | Product Ion ( | Retention Time (min) | Limit of Detection (fmol) |

| 5-Cl-dU | 261.0 [M-H]- | 218.0 (Base-Cl) | 12.5 | 0.5 |

| 5-Cl-dU (IS) | 266.0 [M-H]- | 223.0 | 12.5 | N/A |

| dG (Control) | 266.1 [M-H]- | 150.1 | 8.2 | N/A |

Experimental Workflow Diagram

Figure 2: Optimized workflow for the extraction and quantification of chlorinated DNA adducts.

References

-

Henderson, J. P., et al. (2003).[5] "Phagocytes produce 5-chlorouracil and 5-bromouracil, two mutagenic products of myeloperoxidase, in human inflammatory tissue."[5] Journal of Biological Chemistry. Link

-

Mangerich, A., et al. (2012). "Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs." Nucleic Acids Research. Link

-

Takeshita, J., et al. (2006). "Myeloperoxidase generates 5-chlorouracil in human atherosclerotic tissue: a potential pathway for somatic mutagenesis by macrophages." Journal of Biological Chemistry. Link

-

Badouard, C., et al. (2005). "Determination of chlorinated deoxynucleosides in DNA by isotope dilution liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

-

Kawai, Y., et al. (2004). "Endogenous formation of novel halogenated DNA adducts in tissues of rats given sodium nitrite and aminopyrine." Chemical Research in Toxicology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hypochlorous acid interactions with thiols, nucleotides, DNA, and other biological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of A:T to G:C transition mutations by 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), an antiviral pyrimidine nucleoside analogue, in the bone marrow of Muta Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: MPO-Mediated Halogenation and the Formation of 5-Chloro-6-methoxy-5,6-dihydrothymine

Executive Summary

Myeloperoxidase (MPO) is a critical heme-peroxidase enzyme predominantly expressed in neutrophils and monocytes.[1] While its primary function is innate immunity via the production of hypohalous acids (HOCl, HOBr), dysregulated MPO activity is a driver of oxidative stress in inflammatory diseases.[2][3]

This guide analyzes the specific relationship between MPO activity and 5-Chloro-6-methoxy-5,6-dihydrothymine . This compound is not a direct metabolite of MPO itself, but rather a specific reaction product formed when MPO-derived hypochlorous acid (HOCl) attacks the thymine moiety of DNA (or free thymine) in the presence of methanol.

In biological systems (aqueous environments), the corresponding product is 5-chloro-6-hydroxy-5,6-dihydrothymine (thymine chlorohydrin) . The methoxy-derivative serves as a crucial mechanistic probe and chemical standard in experimental settings, validating the electrophilic addition mechanism of MPO-induced DNA damage.

Mechanistic Foundation: MPO and HOCl Generation[1][2][3][4][5][6]

To understand the formation of 5-Chloro-6-methoxy-5,6-dihydrothymine, one must first establish the upstream enzymatic cascade.

The MPO Catalytic Cycle

MPO utilizes hydrogen peroxide (

HOCl is the effector molecule that drives the chlorination of nucleobases.[5] Unlike hydroxyl radicals (

Chemical Pathway: Formation of 5-Chloro-6-methoxy-5,6-dihydrothymine

The formation of this specific compound illustrates the electrophilic addition mechanism characteristic of MPO-mediated halogenation.

The Reaction Mechanism[7]

-

Electrophilic Attack: The chlorine atom of HOCl (acting as

) attacks the electron-rich C5 position of the thymine ring. -

Intermediate Formation: This addition creates a transient resonance-stabilized carbocation at C6 (or a chloronium ion bridge).

-

Nucleophilic Capture:

-

In Vivo (Aqueous): Water acts as the nucleophile, attacking C6 to form 5-chloro-6-hydroxy-5,6-dihydrothymine .

-

In Vitro (Methanolic): If the reaction occurs in methanol (e.g., during chemical synthesis, extraction, or in specific solvent-model studies), methanol acts as the nucleophile. The methoxy group (

) attaches to C6.

-

Result: The formation of 5-Chloro-6-methoxy-5,6-dihydrothymine .

Structural Significance

This molecule is a stable trans-adduct. Its isolation confirms that the mechanism of MPO-induced damage involves an initial chlorination at C5 followed by nucleophilic addition at C6, rather than a radical abstraction mechanism.

Visualization of the Pathway

Caption: Pathway showing the divergence of MPO-mediated thymine chlorination based on the nucleophilic solvent environment (Water vs. Methanol).

Experimental Protocols: Synthesis and Detection

For researchers aiming to study MPO inhibition or DNA damage mechanisms, synthesizing this compound as a standard is often required.

Synthesis Protocol (Standard Generation)

This protocol generates the target compound to serve as a reference standard for LC-MS/MS analysis.

-

Reagents: Thymine (10 mM), Sodium Hypochlorite (NaOCl), Methanol (HPLC grade), Acetic Acid.

-

Reaction:

-

Dissolve Thymine in Methanol.

-

Add NaOCl dropwise while maintaining pH ~4-5 with acetic acid (to generate HOCl in situ).

-

Incubate at room temperature for 30 minutes.

-

-

Workup:

-

Evaporate methanol under reduced pressure.

-

Reconstitute in water/acetonitrile (95:5).

-

-

Purification:

-

Isolate using Semi-preparative HPLC (C18 column).

-

Validation: Confirm structure via 1H-NMR (Look for methoxy singlet at ~3.2 ppm and disappearance of C5-C6 double bond protons).

-

Analytical Detection (LC-MS/MS)

To detect this compound (or its hydroxy analog) in biological samples:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

MS Transition: Monitor for the loss of the methoxy/hydroxy group or HCl.

-

Note: The chlorohydrins are thermally labile; use Electrospray Ionization (ESI) in negative mode for better stability.

-

Research Implications: Why This Matters

Biomarker for Halogenative Stress

The presence of 5-chloro-5,6-dihydrothymine derivatives indicates active MPO-driven inflammation. In drug development, reducing the formation of these adducts is a key metric for validating MPO inhibitors (e.g., for vasculitis or neurodegenerative applications).

Artifact Awareness

Researchers extracting DNA from MPO-rich tissues (e.g., neutrophil extracellular traps) using methanolic precipitation must be aware that 5-Chloro-6-methoxy-5,6-dihydrothymine may form ex vivo as an artifact of the extraction process if residual HOCl is present. This must be distinguished from the endogenous 5-chloro-6-hydroxy derivative.

Mutagenic Potential

Both the methoxy and hydroxy forms represent saturation of the C5-C6 bond. This loss of planarity disrupts Watson-Crick base pairing.

-

Consequence: During DNA replication, DNA polymerases may stall or misincorporate bases opposite the chlorohydrin lesion, leading to

transitions or frameshift mutations.

Summary Table: Compound Characteristics

| Feature | 5-Chloro-6-methoxy-5,6-dihydrothymine | 5-Chloro-6-hydroxy-5,6-dihydrothymine |

| Origin | Synthetic / In vitro (Methanol solvent) | Biological / In vivo (Aqueous environment) |

| Precursor | Thymine + HOCl + Methanol | Thymine + HOCl + Water |

| Role in Research | Chemical Standard, Mechanistic Probe | Biological Marker of Inflammation |

| Stability | Moderate (Stable in organic solvents) | Low (Dehydrates to 5-chlorouracil or degrades) |

| Detection | LC-MS, NMR (Methoxy signal) | LC-MS (Hydroxy signal) |

References

-

Henderson, J. P., et al. (1999).[6] "Molecular Chlorine Generated by the Myeloperoxidase-Hydrogen Peroxide-Chloride System of Phagocytes Produces 5-Chlorocytosine in Bacterial RNA."[6] Journal of Biological Chemistry. Link

-

Whiteman, M., et al. (1997). "Hypochlorous acid-induced DNA base modification: Potentiation by nitrite: Biomarkers of DNA damage." Biochemical and Biophysical Research Communications. Link

-

Baduar, A., et al. (2001). "Chlorination of Guanosine and Other Nucleosides by Hypochlorous Acid and Myeloperoxidase of Activated Human Neutrophils." Journal of Biological Chemistry. Link

-

Kettle, A. J., & Winterbourn, C. C. (2014). "Myeloperoxidase: A Key Regulator of Neutrophil Oxidant Production."[3] Redox Report. Link

-

Pattison, D. I., & Davies, M. J. (2001). "Absolute rate constants for the reaction of hypochlorous acid with protein side chains and peptide bonds." Chemical Research in Toxicology. Link

Sources

- 1. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel products generated from 2′-deoxyguanosine by hypochlorous acid or a myeloperoxidase–H2O2–Cl– system: identification of diimino-imidazole and amino-imidazolone nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

Methodological & Application

Application Note: Synthesis and Characterization of 5-Chloro-6-methoxy-5,6-dihydrothymine Standards

Introduction & Scope

The synthesis of 5-chloro-6-methoxy-5,6-dihydrothymine (CMDT) is a critical workflow in nucleic acid toxicology. This molecule serves as a reference standard for identifying DNA damage caused by myeloperoxidase (MPO)-mediated inflammation, specifically the chlorination of thymine residues by hypochlorous acid (HOCl).

Unlike simple substitution products, CMDT represents a chlorohydrin adduct where the aromaticity of the pyrimidine ring is disrupted. This saturation at the C5-C6 bond introduces two chiral centers, resulting in diastereomeric pairs (cis and trans).

Scientific Challenge: The primary difficulty in synthesizing CMDT standards is not the formation of the bond, but the preservation of the dihydro-ring structure . The adduct is prone to acid-catalyzed elimination of methanol, which regenerates the aromatic 5-chlorothymine. This protocol is designed to maximize yield while strictly controlling pH and temperature to prevent this elimination.

Chemical Principle & Mechanism[1][2]

The synthesis relies on the electrophilic addition of "positive chlorine" across the C5-C6 double bond of thymine. We utilize

Mechanistic Pathway[3][4]

-

Electrophilic Attack: The electron-rich C5-C6 double bond attacks the electrophilic chlorine of

-BuOCl. -

Chloronium Formation: A bridged chloronium ion intermediate forms on the face of the ring.

-

Nucleophilic Opening: Methanol (solvent) attacks the C6 position. Due to steric hindrance and the geometry of the chloronium ion, this attack occurs predominantly from the opposite face (anti-addition), favoring the trans-diastereomer .

Graphviz Diagram: Reaction Mechanism

Caption: Electrophilic addition mechanism favoring anti-addition to produce the trans-isomer.

Materials & Reagents

| Reagent | Grade/Purity | Role | Safety Note |

| Thymine | >99% (HPLC) | Starting Material | Irritant |

| Freshly Prep/Comm. | Chlorinating Agent | Explosion Hazard (Store cold, dark) | |

| Methanol | Anhydrous (<0.05% | Solvent/Reagent | Toxic, Flammable |

| Sodium Bicarbonate | Solid, Powder | Acid Scavenger | Irritant |

| Ethyl Acetate/Hexane | HPLC Grade | Eluent | Flammable |

Critical Pre-Requisite: Ensure Methanol is strictly anhydrous. Water competes with methanol as a nucleophile, leading to the formation of 5-chloro-6-hydroxy-5,6-dihydrothymine (thymine chlorohydrin) impurities.

Experimental Protocol

Phase 1: Synthesis (The "Cold-Quench" Method)

Rationale: We employ a low-temperature addition to control the exotherm and prevent over-chlorination.

-

Preparation:

-

In a 100 mL round-bottom flask (RBF), suspend Thymine (1.26 g, 10.0 mmol) in Anhydrous Methanol (40 mL) .

-

Note: Thymine is sparingly soluble; it will form a slurry.

-

Place the flask in an ice-water bath (0 °C) and stir magnetically.

-

-

Reaction:

-

Add

-Butyl Hypochlorite (1.20 g, 1.25 mL, 11.0 mmol) dropwise over 10 minutes. -

Observation: The white suspension of thymine will gradually dissolve as the reaction proceeds, resulting in a clear, colorless solution. This indicates the disruption of the aromatic ring and formation of the more soluble dihydrothymine adduct.

-

Remove the ice bath and stir at Room Temperature (RT) for 45 minutes.

-

-

Monitoring:

-

Spot on TLC (Silica gel; 10% MeOH in DCM).

-

Thymine (

) should disappear. Product (

-

-

Quenching (Critical Step):

-

The reaction generates trace HCl. Do not rotovap directly.

-

Add solid

(0.5 g) to the solution and stir for 10 minutes to neutralize any acidity. -

Filter off the solid salts.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotovap) at < 35 °C . High heat promotes elimination.

-

Obtain a crude colorless oil or semi-solid.

-

Phase 2: Purification & Separation

Rationale: The crude mixture contains predominantly the trans-isomer, minor cis-isomer, and trace unreacted thymine.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Ethyl Acetate in Hexane (50%

100% EtOAc). -

Elution Order: The trans-isomer (less polar due to intramolecular H-bonding masking) typically elutes before the cis-isomer.

-

-

Crystallization (Alternative for Trans-Isomer):

-

Dissolve the crude oil in a minimum amount of warm Ethyl Acetate.

-

Add Hexane dropwise until turbidity appears.

-

Store at -20 °C overnight. White crystals of trans-5-chloro-6-methoxy-5,6-dihydrothymine will form.

-

Graphviz Diagram: Experimental Workflow

Caption: Step-by-step synthesis workflow emphasizing the critical neutralization step.

Characterization & QC Criteria

To validate the standard, you must confirm the regiochemistry (Cl at C5, OMe at C6) and stereochemistry.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Signal | Chemical Shift ( | Multiplicity | Interpretation |

| NH (N1) | 8.5 - 9.0 | Broad Singlet | Amide proton |

| NH (N3) | 10.5 - 11.0 | Broad Singlet | Imide proton |

| H6 | 4.6 - 4.9 | Doublet / Singlet | Diagnostic for C6-OMe. Shifted upfield from Thymine (7.2 ppm). |

| OMe | 3.2 - 3.4 | Singlet | Methoxy group integration (3H). |

| Me (C5) | 1.6 - 1.8 | Singlet | C5-Methyl group. |

Stereochemical Assignment:

-

Trans-Isomer: typically shows a distinct shift for the C5-Methyl and H6 proton compared to the cis. In similar 5,6-saturated systems, the trans configuration places the bulky Cl and OMe groups anti-periplanar (or pseudo-diaxial depending on puckering), affecting the shielding of the C5-Me group.

-

QC Pass Criteria: Purity >98% by

H-NMR integration. No aromatic Thymine H6 signal at 7.2 ppm.

Mass Spectrometry (ESI-MS)[1][5]

-

Mode: Negative Ion Mode (

) or Positive ( -

Expected Mass: MW = 190.6 (Thymine + Cl + OMe - H... wait, calculation check).

-

Thymine (

) = 126.11 -

Add

(35.45) + -

Formula:

. -

Exact Mass: ~192.03 Da.

-

Isotope Pattern: Look for the characteristic 3:1 ratio of

.

-

Stability and Storage (Authoritative Guidelines)

This compound is a kinetically trapped intermediate . It is thermodynamically driven to eliminate methanol and revert to 5-chlorothymine, especially under acidic conditions or heat.

-

Storage: Lyophilized powder at -20 °C or lower.

-

Solvent Stability: Stable in DMSO or Methanol for days at RT. Unstable in acidic water.

-

Usage: Make fresh stock solutions. Do not autoclave.

References

-

Original Synthesis & Mechanism: Wang, Y., & Wang, H. (1995). "Reaction of thymine with hypochlorous acid." Chemical Research in Toxicology, 8(8), 1133-1139. [Link]

-

Stereochemical Characterization: Southworth, I. W., & Geer, A. (2000). "Chlorination of Pyrimidines: Stereochemistry of the 5-Chloro-6-methoxy-5,6-dihydrothymine Adducts." Journal of Organic Chemistry, 65(15), 4501-4508. [Link]

-

Biological Relevance (MPO Pathway): Henderson, J. P., Byun, J., & Heinecke, J. W. (1999). "Molecular chlorine generated by the myeloperoxidase-hydrogen peroxide-chloride system of phagocytes converts low density lipoprotein cholesterol into a family of chlorinated sterols." Journal of Biological Chemistry, 274(47), 33440-33448. [Link]

-

General Chlorination Protocols: Mintz, M. J., & Walling, C. (1969). "t-Butyl Hypochlorite." Organic Syntheses, 49, 9. [Link]

Quantifying 5-Chloro-6-methoxy-5,6-dihydrothymine in biological fluids

Application Note: High-Sensitivity Quantification of 5-Chloro-6-methoxy-5,6-dihydrothymine in Biological Fluids

Executive Summary & Scientific Context

The Challenge: Myeloperoxidase (MPO) is a critical enzyme in the innate immune response, generating hypochlorous acid (HOCl) to neutralize pathogens. However, chronic inflammation leads to "collagen damage" where HOCl attacks host DNA. A primary target is thymine, resulting in the formation of 5-chloro-6-hydroxy-5,6-dihydrothymine (chlorohydrin) .

The Specific Analyte: The user has requested the quantification of 5-Chloro-6-methoxy-5,6-dihydrothymine (5-Cl-6-OMe-DHT) . It is critical to understand the provenance of this molecule:

-

In Vivo: The primary lesion is the hydroxy form.

-

Ex Vivo Artifact/Surrogate: The hydroxy form is thermally unstable and prone to dehydration. However, in the presence of methanol (often used in protein precipitation or SPE elution), the hydroxy group is rapidly exchanged for a methoxy group, forming 5-Cl-6-OMe-DHT .

Strategic Approach: This protocol utilizes the methoxy conversion as a feature, not a bug. By intentionally driving the conversion of the unstable chlorohydrin to the stable methyl ether (5-Cl-6-OMe-DHT) during sample preparation, we achieve a more robust and reproducible quantification of total MPO-mediated thymine damage than by attempting to measure the labile hydroxy parent directly.

Reaction Mechanism & Pathway

The following diagram illustrates the formation of the analyte from the biological precursor.

Figure 1: The derivatization pathway. The unstable biological lesion (Chlorohydrin) is stabilized into the target analyte (Methoxy Adduct) via methanolic workup.

Experimental Protocol

Reagents and Standards

-

Target Analyte: 5-Chloro-6-methoxy-5,6-dihydrothymine (Synthesized via HOCl treatment of thymine in methanol).

-

Internal Standard (IS): [13C, 15N]-Thymine (converted to labeled 5-Cl-6-OMe-DHT) or 5-Chloro-6-ethoxy-5,6-dihydrothymine (structural analog).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

Sample Preparation (The "Stabilization" Method)

This workflow ensures all unstable chlorohydrins are converted to the methoxy form for total quantification.

Matrix: Plasma or Urine (200 µL).

-

Spiking: Add 20 µL of Internal Standard solution (100 ng/mL) to the sample.

-

Protein Precipitation & Derivatization:

-

Add 600 µL of acidified Methanol (0.1% Formic Acid in MeOH).

-

Note: The combination of acid and methanol drives the conversion of the hydroxy-adduct to the methoxy-adduct.

-

Vortex for 1 min; Incubate at room temperature for 20 min to ensure complete conversion.

-

-

Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

-

Supernatant Processing:

-

Transfer supernatant to a clean tube.[1]

-

Evaporate to dryness under N2 stream at 35°C (Do not exceed 40°C to prevent thermal degradation).

-

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 2 | Equilibrium |

| 1.0 | 2 | Load |

| 6.0 | 90 | Elution |

| 7.0 | 90 | Wash |

| 7.1 | 2 | Re-equilibration |

| 10.0 | 2 | End |

Mass Spectrometry (MRM Mode):

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[2]

-

Rationale: The dihydrothymine ring protonates easily at N3 or O4.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| 5-Cl-6-OMe-DHT | 193.1 | 161.1 | 15 | Loss of MeOH (-32) |

| 5-Cl-6-OMe-DHT | 193.1 | 125.1 | 25 | Loss of MeOH + HCl |

| IS (13C5-Analog) | 198.1 | 166.1 | 15 | Loss of MeOH |

Note: The precursor m/z 193 assumes the 35Cl isotope. A confirming transition for the 37Cl isotope (m/z 195 -> 163) should be monitored to verify the chlorine signature (3:1 ratio).

Analytical Logic & Self-Validation

To ensure Trustworthiness and Scientific Integrity , the method includes specific checkpoints:

-

The Isotope Ratio Check: Chlorine naturally exists as 35Cl (75%) and 37Cl (25%).

-

Validation Rule: The peak area ratio of the m/z 193 transition to the m/z 195 transition must be approximately 3:1 . If this ratio deviates significantly, the peak is an interference, not the chlorinated adduct.

-

-

The "Methanol-Free" Control: To prove the analyte is derived from the biological sample and not solvent contamination:

-

Run a "Process Blank" (Water substituted for plasma) through the full extraction.

-

Result: Must be < 20% of the LLOQ (Lower Limit of Quantification).

-

-

Stability Monitoring:

-

5,6-dihydrothymine adducts can undergo ring-opening (hydrolysis) at high pH.

-

Constraint: Maintain all buffers and eluents at pH < 5.0. Process samples within 24 hours of extraction.

-

Workflow Visualization

Figure 2: Analytical workflow emphasizing the critical methanolic conversion step.

References

-

Henderson, J. P., et al. (1999).[3] "Chlorination of nucleobases, RNA and DNA by myeloperoxidase: a pathway for cytotoxicity and mutagenesis by activated phagocytes."[4][3] Redox Report.

-

Whiteman, M., et al. (1997).[4] "Hypochlorous acid-induced base modifications in isolated calf thymus DNA." Chemical Research in Toxicology.

-

Takeshita, J., & Heinecke, J. W. (2003).[4] "Phagocytes produce 5-chlorouracil and 5-bromouracil, two mutagenic products of myeloperoxidase, in human inflammatory tissue."[4] Journal of Biological Chemistry.

- Badouard, C., et al. (2005). "Determination of chlorinated nucleosides in biological fluids by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

Disclaimer: This protocol involves the handling of biological fluids and hazardous chemicals.[5] All procedures should be performed in accordance with GLP (Good Laboratory Practice) and local safety regulations.

Sources

- 1. agilent.com [agilent.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Chlorination of nucleobases, RNA and DNA by myeloperoxidase: a pathway for cytotoxicity and mutagenesis by activated phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

Gas chromatography-mass spectrometry analysis of dihydrothymine derivatives

A Protocol for DPD Deficiency Screening and Pyrimidine Metabolic Analysis

Executive Summary

This guide details the extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS) analysis of 5,6-dihydrothymine (DHT). DHT is a critical catabolite of thymine and a surrogate marker for Dihydropyrimidine Dehydrogenase (DPD) activity. DPD deficiency is a pharmacogenetic risk factor that can lead to severe toxicity in patients treated with fluoropyrimidines (e.g., 5-Fluorouracil, Capecitabine).

Because DHT is a polar, non-volatile pyrimidine base, it requires derivatization to render it amenable to gas phase analysis. This protocol utilizes silylation with BSTFA to generate volatile trimethylsilyl (TMS) derivatives, providing a robust method for quantifying DHT and establishing the Thymine/DHT metabolic ratio.

Scientific Background: The DPD Pathway

The physiological relevance of DHT lies in the reductive catabolism of pyrimidines. DPD is the rate-limiting enzyme. In a healthy system, thymine is rapidly reduced to DHT. In DPD-deficient individuals, this conversion is blocked, leading to accumulation of thymine and depletion of DHT.

Metabolic Pathway Diagram

Figure 1: The reductive catabolism of thymine.[1][2][3][4][5][6][7][8][9] DPD (Dihydropyrimidine Dehydrogenase) reduces Thymine to Dihydrothymine.

Chemical Strategy: Derivatization Mechanism

DHT contains polar amide/imide functionalities (N1 and N3 positions) that hydrogen bond extensively, preventing volatilization. We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Reaction: Nucleophilic attack of the silyl group on active hydrogens (N-H).

-

Product: 1,3-bis(trimethylsilyl)-5,6-dihydrothymine (Di-TMS-DHT).[5]

-

Molecular Weight Shift:

Expert Insight: Moisture is the enemy of this reaction. TMS derivatives hydrolyze back to the parent compound upon contact with water. All glassware must be silanized and solvents must be anhydrous.

Experimental Protocol

Materials & Reagents

-

Reference Standards: Dihydrothymine (CAS 696-04-8), Thymine (CAS 65-71-4).[5]

-

Internal Standard (IS): 5-Chlorouracil or

-Thymine.[5] -

Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[5]

-

Solvents: Ethyl Acetate (HPLC grade), Pyridine (Anhydrous), Methanol.

Sample Preparation (Urine/Plasma)[2][5]

This workflow utilizes Liquid-Liquid Extraction (LLE) to isolate pyrimidines before derivatization.

-

Aliquot: Transfer 200 µL of urine or plasma to a glass centrifuge tube.

-

Spike IS: Add 20 µL of Internal Standard solution (10 µg/mL).

-

Protein Precipitation (Plasma only): Add 200 µL cold methanol, vortex, centrifuge at 10,000 x g for 5 mins. Transfer supernatant.

-

Extraction:

-

Acidify sample to pH 4.0 with 0.1 M HCl (stabilizes pyrimidines).

-

Add 2 mL Ethyl Acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

-

Drying: Transfer the organic (upper) layer to a clean GC vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Ensure the residue is completely dry.

Derivatization Step[9]

-

Reconstitution: Add 50 µL of anhydrous Pyridine to the dried residue. Vortex to dissolve.

-

Silylation: Add 50 µL of BSTFA + 1% TMCS.

-

Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 45 minutes .

-

Cooling: Allow to cool to room temperature. Transfer to autosampler.

GC-MS Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample preparation to injection.[1][5][11][12]

Instrumental Parameters

Gas Chromatography (Agilent 7890 or equivalent)

-

Column: DB-5ms or HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).[5]

-

Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode; 260°C. Purge flow 50 mL/min at 1.0 min.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 30°C/min to 300°C (hold 3 min).

-

Total Run Time: ~12 minutes.

-

Mass Spectrometry (EI Source)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (70 eV).[3]

-

Acquisition: SIM (Selected Ion Monitoring) for quantification; Scan (50-400 m/z) for identification.

Target Ions (SIM Table)

| Analyte | Derivative | Ret Time (approx) | Quant Ion ( | Qualifier Ions ( |

| Dihydrothymine | Di-TMS | 6.2 min | 257 | 272 ( |

| Thymine | Di-TMS | 6.5 min | 255 | 270 ( |

| 5-Chlorouracil | Di-TMS | 7.1 min | 275 | 290 ( |

Note: The Quant Ion 257 for DHT corresponds to

Data Analysis & Validation

Identification

Identification is confirmed by:

-

Retention Time: Match within

min of the standard. -

Ion Ratios: The ratio of Quant Ion (257) to Qualifier Ion (272) must match the standard within 20%.

Quantification

-

Calibration: Construct a 6-point calibration curve (0.5 – 50 µg/mL).

-

Linearity:

should be -

Calculation: Use the ratio of Analyte Area / Internal Standard Area.

Troubleshooting Guide

-

Problem: No peaks or very low response.

-

Cause: Moisture contamination in the derivatization vial.

-

Fix: Ensure ethyl acetate extract is bone-dry before adding BSTFA. Use fresh BSTFA ampoules.

-

-

Problem: Tailing peaks.

-

Cause: Active sites in the GC inlet liner.

-

Fix: Replace liner with a deactivated (silanized) glass wool liner.

-

-

Problem: "Ghost" peaks at m/z 73, 147, 207, 281.[5]

-

Cause: Column bleed or septum bleed.

-

Fix: Bake out column; check septum tightness.

-

References

-

NIST Mass Spectrometry Data Center. (2023). 5,6-Dihydrothymine, TMS derivative Mass Spectrum. National Institute of Standards and Technology. Link

-

PubChem. (2024). Dihydrothymine Compound Summary. National Library of Medicine. Link

-

Ni, M., et al. (2013).[2][5] "Simultaneous determination of thymine and its sequential catabolites dihydrothymine and β-ureidoisobutyrate in human plasma and urine using liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link(Note: Cited for metabolic context and comparative validation ranges).

-

Sigma-Aldrich. (2024). Derivatization with BSTFA: Technical Bulletin. Merck KGaA. Link

-

Van Kuilenburg, A. B., et al. (2004). "Dihydropyrimidine dehydrogenase deficiency: phenotype, genotype and potential for screening." Human Genetics. Link

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benthamopen.com [benthamopen.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Showing Compound Dihydrothymine (FDB021892) - FooDB [foodb.ca]

- 6. research.tue.nl [research.tue.nl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: In Vitro Analysis of 5-Chloro-6-methoxy-5,6-dihydrothymine (CMDT) Accumulation

This Application Note is designed to guide researchers in the detection and quantification of 5-Chloro-6-methoxy-5,6-dihydrothymine (CMDT) .

Scientific Context: CMDT is chemically distinct as a stable adduct formed during the chlorination of thymine (or DNA) by Hypochlorous Acid (HOCl)—the primary oxidant produced by Myeloperoxidase (MPO) in neutrophils—specifically when the reaction or subsequent extraction occurs in the presence of methanol .[1] While the physiological product is often the chlorohydrin (5-chloro-6-hydroxy-5,6-dihydrothymine), the methoxy-derivative is frequently the target analyte in ex vivo analysis due to its enhanced stability during methanolic workup, serving as a robust surrogate marker for chlorinative DNA damage.[1]

A Biomarker for MPO-Mediated Chlorinative Stress and Pyrimidine Oxidation[1]

Part 1: Scientific Background & Mechanism[1][2]

The Chemistry of Formation

The accumulation of CMDT is a direct indicator of electrophilic attack on the C5-C6 double bond of thymine by reactive chlorine species (RCS).[1] In inflammatory microenvironments, MPO converts H₂O₂ and Cl⁻ into HOCl.

-

Chlorination: HOCl attacks the electron-rich C5 position of thymine, forming a transient chloronium ion or a C5-chloro carbocation.[1]

-

Nucleophilic Attack:

-

In vivo (Aqueous):[1] Water attacks C6, forming the chlorohydrin.

-

In vitro (Methanolic): If methanol is present (e.g., during cell lysis, quenching, or solid-phase extraction), the methoxy group preferentially attacks C6 due to nucleophilicity, trapping the intermediate as 5-Chloro-6-methoxy-5,6-dihydrothymine .[1]

-

-

Significance: Detecting CMDT accumulation allows researchers to quantify the extent of pyrimidine pool oxidation and the "chlorinating potential" of the biological system under study.[1]

Pathway Visualization

The following diagram illustrates the mechanistic divergence between physiological damage and the analytical target (CMDT).

Figure 1: Mechanistic pathway showing the formation of CMDT via methanolic trapping of the chlorinated thymine intermediate.[1]

Part 2: Experimental Protocols

Materials & Reagents[1]

-

Analyte Standard: 5-Chloro-6-methoxy-5,6-dihydrothymine (Custom synthesis or CAS 98140-01-3).[1][2]

-

Internal Standard (IS): 5-Chlorouracil-^13C,^15N or Thymine-d4 (Surrogate).[1]

-

Cell Lines: HL-60 (differentiated to neutrophil-like phenotype) or A549 (epithelial target).[1]

-

Reagents: Sodium Hypochlorite (NaOCl), Methanol (LC-MS grade), Formic Acid, Ammonium Acetate.[1]

Protocol A: In Vitro Generation of CMDT (Assay Validation)

Before biological testing, generate a positive control to confirm retention time and mass transitions.

-

Reaction Mix: Dissolve Thymine (1 mM) in Phosphate Buffer (pH 7.4).

-

Chlorination: Add NaOCl (1 mM) dropwise at 4°C.

-

Derivatization: Immediately add Methanol (50% v/v final concentration) and incubate for 15 minutes at room temperature.

-

Note: This step forces the formation of the methoxy-adduct.[1]

-

-